molecular formula C18H20N6O4S B2415866 4-(N,N-dimethylsulfamoyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897614-92-5

4-(N,N-dimethylsulfamoyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2415866
CAS RN: 897614-92-5
M. Wt: 416.46
InChI Key: MLKOLUTVIHWGID-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, which share some functional group similarities with the compound of interest, discusses the use of these compounds in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory and Analgesic Agents

Another study synthesizes novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, showing high inhibitory activity, which suggests potential applications in developing new treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Activity

Research on the synthesis of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles highlights their antibacterial activity. These compounds were tested against various bacterial strains, showcasing their potential as new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Antihyperglycemic Agents

A series of benzamide derivatives was prepared in search of antidiabetic agents, leading to the identification of specific compounds with potential for treating diabetes mellitus. This indicates the broader applicability of benzamide derivatives in developing new antihyperglycemic treatments (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Molecular Docking Studies for Drug Design

Molecular docking studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcase its interaction within the active site of cyclooxygenase-2 enzyme, indicating its potential as a cyclooxygenase-2 inhibitor. This research demonstrates how molecular docking can guide the design of compounds with specific biological activities, possibly including the compound (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-23(2)29(26,27)16-10-4-13(5-11-16)18(25)19-12-17-20-21-22-24(17)14-6-8-15(28-3)9-7-14/h4-11H,12H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKOLUTVIHWGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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